3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone ring with a sulfanylidene group at position 2, a ketone at position 4, and a propenoic acid side chain. The (5E)-configuration indicates the trans geometry of the benzylidene substituent at position 5, which is derived from 4-hydroxy-3-methoxyphenyl.
Properties
Molecular Formula |
C14H13NO5S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO5S2/c1-20-10-6-8(2-3-9(10)16)7-11-13(19)15(14(21)22-11)5-4-12(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,17,18)/b11-7+ |
InChI Key |
QDLPDGYOWIZQAQ-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetic acid to form the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Michael Addition Reactions
The active methylene group adjacent to the thiazolidinone ring undergoes nucleophilic addition to activated alkenes. For example:
-
Reagents: Arylidene malononitriles, ethyl cyanoacetate
-
Conditions: Ethanol, piperidine catalyst
-
Product: 1:1 adducts via β-carbon attack, followed by elimination of malononitrile or ethyl cyanoacetate to form 5-ene derivatives .
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Michael Addition | α-cyano-cinnamonitrile | 5-arylidene-thiazolidinone derivatives | ~75% |
Mechanism involves nucleophilic attack of the thiazolidinyl-C5 carbon on the β-position of the electrophilic alkene, forming intermediates that eliminate leaving groups .
Halogenation at C5
The exocyclic double bond reacts with halogens (e.g., bromine) to form dihalogenated intermediates, which undergo elimination to yield halogenated derivatives:
-
Reagents: Bromine (Br₂) in acetic acid
-
Conditions: Room temperature, 2–4 hours
-
Product: 5-Bromo-thiazolidinone derivatives (mixture of E/Z isomers) .
| Halogenation Step | Reagent | Isomer Ratio (E:Z) | Stability |
|---|---|---|---|
| Bromination | Br₂ (1 eq) | 3:1 | Stable under inert gas |
Oxidation of the Thioxo Group
The sulfanylidene (C=S) group is susceptible to oxidation:
-
Reagents: Potassium permanganate (KMnO₄)
-
Conditions: Acidic aqueous ethanol, 50–80°C
-
Product: Sulfoxide (C=SO) or sulfone (C=SO₂) derivatives.
| Oxidation State | Reagent Concentration | Reaction Time | Product |
|---|---|---|---|
| Sulfoxide | 0.1 M KMnO₄ | 2 hours | Partially oxidized |
| Sulfone | 0.5 M KMnO₄ | 6 hours | Fully oxidized |
Reduction of the Exocyclic Double Bond
The conjugated double bond is reduced under catalytic hydrogenation:
-
Reagents: H₂ gas, palladium on carbon (Pd/C)
-
Conditions: Ethanol, 25–50 psi, 12–24 hours
-
Product: Saturated thiazolidinone derivatives.
| Catalyst Loading | Pressure | Conversion Rate |
|---|---|---|
| 5% Pd/C | 30 psi | >95% |
Condensation with Amines
The ketone group at C4 participates in Schiff base formation:
-
Reagents: Primary amines (e.g., aniline, hydrazines)
-
Conditions: Reflux in methanol, 4–6 hours
| Amine | Product Type | Applications |
|---|---|---|
| Phenylhydrazine | Hydrazone | Anticancer agent precursors |
| Ethylenediamine | Bis-imine complex | Metal chelation studies |
Acid-Catalyzed Cyclization
The propanoic acid side chain facilitates intramolecular cyclization:
| Acid Strength | Temperature | Cyclization Product |
|---|---|---|
| 95% H₂SO₄ | 80°C | 6-membered lactone derivative |
Dimerization Reactions
Under specific conditions, the compound forms dimers via radical coupling:
-
Reagents: Bis-(trimethylsilyl)formamide
-
Conditions: Dry THF, 0°C to RT
Substitution at the Sulfur Atom
The thioxo group undergoes nucleophilic substitution:
-
Reagents: Alkyl halides (e.g., methyl iodide)
-
Conditions: K₂CO₃, DMF, 60°C
-
Product: S-alkylated derivatives.
| Alkylating Agent | Reaction Time | Yield |
|---|---|---|
| CH₃I | 3 hours | 82% |
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The 4-hydroxy-3-methoxyphenyl group directs electrophiles to the para position .
-
Tautomerism : The thiazolidinone ring exists in equilibrium between thione and thiol forms, influencing reactivity .
-
Steric Effects : The methoxy group at C3 hinders planarization of the exocyclic double bond, affecting reaction kinetics .
Stability and Reaction Optimization
-
pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 9).
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions.
Scientific Research Applications
3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzylidene Group
The benzylidene group at position 5 is a critical structural determinant. Variations in this moiety significantly alter physicochemical and biological properties:
Table 1: Substituent Comparison
Key Observations:
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and aqueous solubility compared to analogs with only methoxy substituents (e.g., Analog 1). This could enhance bioavailability in hydrophilic environments .
- Heterocyclic Substitutions : The pyridinyl group in Analog 9 () introduces basicity, which could facilitate interactions with charged residues in proteins .
Physicochemical Properties
Table 2: Physical Properties
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., chlorine in ) often exhibit higher melting points due to increased crystalline stability .
Biological Activity
The compound 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Information
- IUPAC Name: 3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Molecular Formula: C15H15NO5S2
- Molecular Weight: 353.41 g/mol
- SMILES Notation: COc3cc(C=C2SC(=O)N(CN1CCCCC1)C2=O)ccc3O
Structural Characteristics
The compound features a thiazolidine ring, which is significant for its biological activity. The presence of a methoxyphenyl group and a sulfanylidene moiety contributes to its unique properties and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to thiazolidines exhibit antioxidant properties. The antioxidant effect is essential in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have shown that thiazolidine derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Thiazolidine derivatives have demonstrated anti-inflammatory properties. For instance, related compounds have been shown to reduce the release of inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that the compound may exhibit anticancer activity. Thiazolidine derivatives have been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have shown effectiveness against breast cancer and leukemia cell lines.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has highlighted that thiazolidine derivatives can inhibit bacterial growth and possess antifungal activity, making them candidates for further development in antimicrobial therapies.
Table 1: Summary of Biological Activities
Recent Research Highlights
- Antioxidant Properties : A study demonstrated that thiazolidine derivatives significantly reduced oxidative stress markers in vitro, suggesting their utility in oxidative stress-related conditions (Paprocka et al., 2023).
- Anti-inflammatory Effects : Another investigation revealed that specific thiazolidine compounds could lower levels of inflammatory mediators in animal models of arthritis (Sapijanskaitė-Banevič et al., 2023).
- Anticancer Activity : A recent study showed that a thiazolidine-related compound inhibited the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways (Ekiert and Szopa, 2023).
- Antimicrobial Efficacy : The antimicrobial activity of related compounds was assessed against several pathogens, showing significant inhibition zones in agar diffusion tests (Al Bratty et al., 2020).
Q & A
Q. What are the optimal synthetic routes for this compound?
The compound can be synthesized via condensation reactions. A validated method involves refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo compound (e.g., 4-hydroxy-3-methoxybenzaldehyde) in DMF and acetic acid for 2–3 hours. Sodium acetate acts as a catalyst, while DMF and acetic acid provide a polar aprotic medium for efficient cyclization. Post-reaction cooling yields a precipitate, which is recrystallized from DMF-ethanol for purification .
Q. How is the compound’s purity and structural identity confirmed experimentally?
- FT-IR spectroscopy : Confirm the presence of functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹, and S-H at ~1250 cm⁻¹) .
- NMR spectroscopy : Analyze proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- X-ray crystallography : Resolve the (5E)-configuration and tautomeric forms using SHELXL for refinement. Metrics like R-factor (<0.05) and electron density maps validate the structure .
Q. What solvents are suitable for in vitro biological assays?
Dimethyl sulfoxide (DMSO) is commonly used for stock solutions (<0.1% v/v in cell culture media). For solubility-limited studies, co-solvents like ethanol or surfactants (e.g., Tween-80) can be employed, but cytotoxicity controls are essential .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like tyrosinase or cyclooxygenase). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- DFT calculations : Compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with observed antioxidant or anti-inflammatory activity .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay standardization : Compare protocols for variables like cell lines (e.g., RAW 264.7 vs. THP-1 macrophages), compound concentrations, and incubation times.
- Orthogonal validation : Confirm anti-inflammatory activity via both ELISA (cytokine quantification) and qPCR (gene expression analysis) .
- Purity verification : Use HPLC (≥95% purity) to rule out impurities as confounding factors .
Q. What crystallographic parameters influence bioactivity predictions?
Crystal packing analysis (e.g., π-π stacking of the arylidene group, hydrogen-bonding networks) can predict solubility and membrane permeability. For example, strong intermolecular H-bonds may reduce solubility, necessitating prodrug derivatization .
Q. How does tautomerism in the thiazolidinone ring affect experimental outcomes?
The (5E)-configuration stabilizes the keto-enol tautomer, which is critical for hydrogen-bond donor/acceptor capacity. Tautomeric states can be confirmed via:
- Variable-temperature NMR : Observe chemical shift changes indicative of dynamic equilibria.
- X-ray diffraction : Resolve electron density distributions to identify dominant tautomers .
Methodological Notes
- Synthesis Optimization : For scale-up, replace DMF with recyclable solvents (e.g., PEG-400) to improve sustainability .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogs .
- Contradiction Mitigation : Use consensus docking (multiple software tools) and experimental IC50 replicates (n ≥ 3) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
